3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

Catalog No.
S14460968
CAS No.
2940956-04-5
M.F
C6H11ClN2O2
M. Wt
178.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

CAS Number

2940956-04-5

Product Name

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

IUPAC Name

3-(aminomethyl)piperidine-2,6-dione;hydrochloride

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H

InChI Key

VCOTYEDGYFPNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1CN.Cl

3-(Aminomethyl)piperidine-2,6-dione; hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a synthetic compound characterized by its piperidine ring structure. This compound features an amine group at the 3-position and two carbonyl groups at the 2 and 6 positions of the piperidine ring. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various biological applications. Its chemical formula is C5H9ClN2O2C_5H_9ClN_2O_2, and it has a molecular weight of approximately 164.59 g/mol .

The chemical reactivity of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride is primarily influenced by its functional groups. The presence of carbonyl groups suggests that the compound may undergo nucleophilic addition reactions, particularly with amines and alcohols. Additionally, the amine group can participate in acylation and alkylation reactions, facilitating further functionalization. Hydrolysis is another notable reaction, especially under acidic or basic conditions, which can lead to the breakdown of the diketone structure .

Research indicates that 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride exhibits significant biological activity, particularly as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer and leukemia. One proposed mechanism of action involves the inhibition of DNA synthesis by obstructing the enzyme benzoate, which is crucial for nucleotide synthesis. Furthermore, it has demonstrated antiangiogenic properties by reducing tumor necrosis factor-alpha expression, thereby hindering blood vessel formation necessary for tumor growth .

The synthesis of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride typically involves several steps:

  • Protection of L-Glutamine: The process begins with L-Glutamine being protected in an alkaline medium to form a tertiary amine derivative.
  • Cyclization Reaction: Under anhydrous conditions and catalyzed by N,N-dimethylaminopyridine, cyclization occurs with N-carbonyl dimidazoles to create the piperidine structure.
  • Deprotection and Salt Formation: The resulting compound undergoes deprotection in an acidic medium (often hydrochloric acid), leading to the formation of the hydrochloride salt .

These methods yield high purity and satisfactory yields of the target compound.

3-(Aminomethyl)piperidine-2,6-dione; hydrochloride has several applications:

  • Pharmaceutical Development: Its potential as an anti-cancer agent makes it a candidate for drug development.
  • Biochemical Research: The compound can be utilized in studies exploring enzyme inhibition and cancer biology.
  • Chemical Synthesis: It serves as a building block in organic synthesis due to its reactive functional groups .

Interaction studies involving 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride have focused on its enzyme inhibition capabilities. Research suggests that it can inhibit specific enzymes involved in nucleotide synthesis and potentially impact other cellular processes associated with cancer progression. Further investigation into its interactions with other biomolecules could provide insights into its mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride. Notable examples include:

Compound NameCAS NumberSimilarity Index
(R)-3-Aminopiperidin-2-one hydrochloride24666-56-60.97
(S)-3-Aminopiperidin-2-one hydrochloride42538-31-80.97
3-Aminopiperidine-2,6-dione hydrobromide90802-45-20.94
(R)-3-Aminoazepan-2-one hydrochloride26081-03-80.94

These compounds are structurally related but differ in their functional groups or substituents that influence their biological activity and reactivity. The unique combination of a piperidine ring with specific carbonyl and amine functionalities sets 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride apart from these similar compounds, particularly regarding its targeted anti-cancer properties .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

178.0509053 g/mol

Monoisotopic Mass

178.0509053 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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